2-(4-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide
Overview
Description
2-(4-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a tert-butylphenoxy group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide typically involves multiple steps. One common method starts with the preparation of 4-tert-butylphenol, which is then reacted with epichlorohydrin to form 2-(4-tert-butylphenoxy)propanol. This intermediate is further reacted with triazole derivatives under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-tert-butylphenoxy)cyclohexanol
- 4-tert-butylphenoxyacetic acid
- ethyl 2-(4-tert-butylphenoxy)-2-methylpropanoate
Uniqueness
2-(4-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-10(13(20)18-14-16-9-17-19-14)21-12-7-5-11(6-8-12)15(2,3)4/h5-10H,1-4H3,(H2,16,17,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOCOQNFSRHBTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=NN1)OC2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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